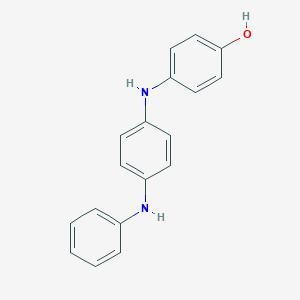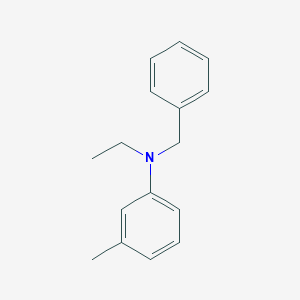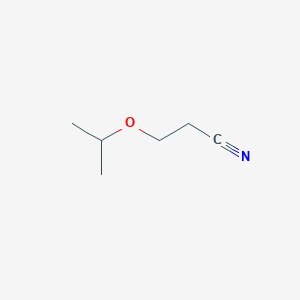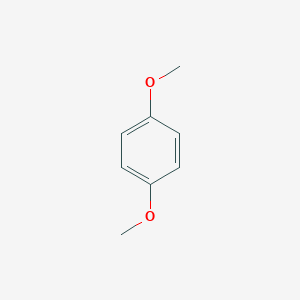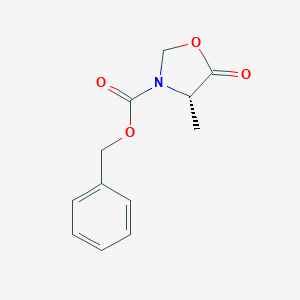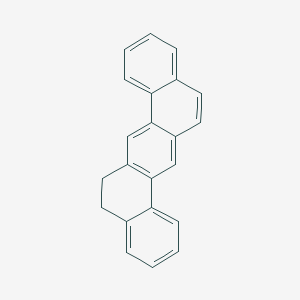
5,6-Dihydrodibenzanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydrodibenzanthracene (DDA) is a polycyclic aromatic hydrocarbon that has been extensively studied for its potential applications in various fields of science. DDA is a highly stable and rigid molecule that exhibits unique electronic and optical properties.
Mécanisme D'action
5,6-Dihydrodibenzanthracene acts as an electron donor and acceptor due to its unique electronic properties. 5,6-Dihydrodibenzanthracene can form charge transfer complexes with electron acceptors such as fullerenes, which can improve the efficiency of organic solar cells. 5,6-Dihydrodibenzanthracene can also form charge transfer complexes with electron donors such as porphyrins, which can improve the efficiency of organic light-emitting diodes.
Effets Biochimiques Et Physiologiques
5,6-Dihydrodibenzanthracene has been shown to exhibit anticancer properties in vitro and in vivo. 5,6-Dihydrodibenzanthracene can induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. 5,6-Dihydrodibenzanthracene can also inhibit the growth and metastasis of cancer cells by inhibiting the expression of matrix metalloproteinases and vascular endothelial growth factor.
Avantages Et Limitations Des Expériences En Laboratoire
5,6-Dihydrodibenzanthracene has several advantages for lab experiments, including its high stability and rigidity, unique electronic and optical properties, and potential applications in various fields of science. However, 5,6-Dihydrodibenzanthracene also has some limitations for lab experiments, including its low solubility in common solvents and its potential toxicity.
Orientations Futures
There are several future directions for the research on 5,6-Dihydrodibenzanthracene. One potential direction is the synthesis of 5,6-Dihydrodibenzanthracene derivatives with improved solubility and biocompatibility for potential applications in biomedical research. Another potential direction is the development of 5,6-Dihydrodibenzanthracene-based materials with improved electronic and optical properties for potential applications in organic electronics and optoelectronics. Additionally, the potential applications of 5,6-Dihydrodibenzanthracene in energy storage and conversion, such as batteries and supercapacitors, should also be explored.
Conclusion
In conclusion, 5,6-Dihydrodibenzanthracene is a highly stable and rigid molecule that exhibits unique electronic and optical properties. 5,6-Dihydrodibenzanthracene has potential applications in various fields of science, including organic electronics, optoelectronics, and photovoltaics. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 5,6-Dihydrodibenzanthracene have been discussed in this paper. Further research on 5,6-Dihydrodibenzanthracene and its derivatives is necessary to fully explore its potential applications in science.
Méthodes De Synthèse
5,6-Dihydrodibenzanthracene can be synthesized through various methods, including the Diels-Alder reaction, Friedel-Crafts reaction, and Suzuki coupling reaction. The Diels-Alder reaction involves the reaction of anthracene with maleic anhydride in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene. The Friedel-Crafts reaction involves the reaction of anthracene with benzene in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene. The Suzuki coupling reaction involves the reaction of dibromobenzene with anthracene in the presence of a catalyst to form 5,6-Dihydrodibenzanthracene.
Applications De Recherche Scientifique
5,6-Dihydrodibenzanthracene has been extensively studied for its potential applications in various fields of science, including organic electronics, optoelectronics, and photovoltaics. 5,6-Dihydrodibenzanthracene is a highly stable and rigid molecule that exhibits unique electronic and optical properties. 5,6-Dihydrodibenzanthracene has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as transistors, light-emitting diodes, and solar cells.
Propriétés
Numéro CAS |
153-34-4 |
|---|---|
Nom du produit |
5,6-Dihydrodibenzanthracene |
Formule moléculaire |
C22H16 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
12,13-dihydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-9,11,13-14H,10,12H2 |
Clé InChI |
CGVKCCJKUPLUIW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51 |
SMILES canonique |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51 |
Autres numéros CAS |
153-34-4 |
Synonymes |
5,6-dihydrodibenz(a,h)anthracene 5,6-dihydrodibenzanthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



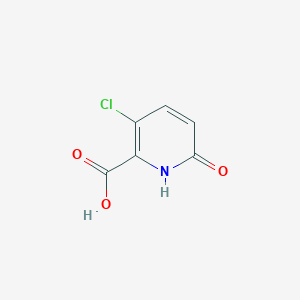
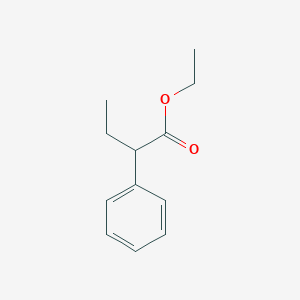
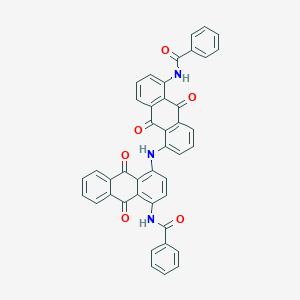
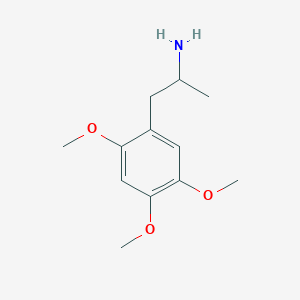
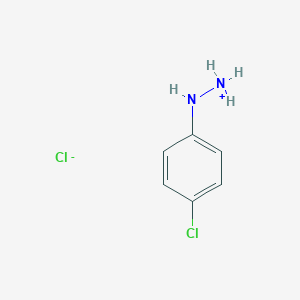
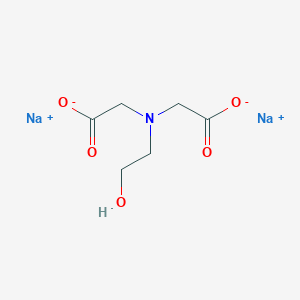
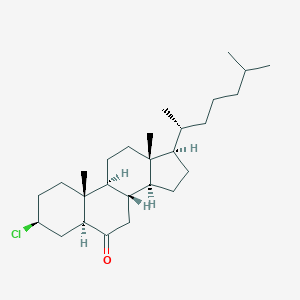
![3-[4-(Methylsulfanyl)phenyl]phenylacetic acid](/img/structure/B90223.png)
